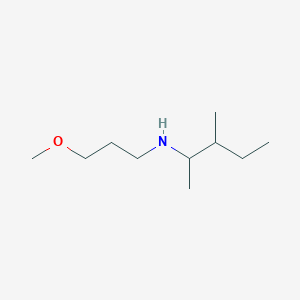

(3-Methoxypropyl)(3-methylpentan-2-yl)amine

Description

(3-Methoxypropyl)(3-methylpentan-2-yl)amine is a secondary amine featuring two distinct substituents: a 3-methoxypropyl group (-OCH2CH2CH2-) and a 3-methylpentan-2-yl group (a branched alkyl chain). This compound’s structure imparts unique physicochemical properties, including moderate lipophilicity and conformational flexibility, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-3-methylpentan-2-amine |

InChI |

InChI=1S/C10H23NO/c1-5-9(2)10(3)11-7-6-8-12-4/h9-11H,5-8H2,1-4H3 |

InChI Key |

DTQCXQLGVDWRMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)NCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)(3-methylpentan-2-yl)amine typically involves the reaction of 3-methoxypropylamine with 3-methylpentan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)(3-methylpentan-2-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form simpler amines or other reduced products.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(3-Methoxypropyl)(3-methylpentan-2-yl)amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)(3-methylpentan-2-yl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analysis

- Branched vs. Cyclic Substituents : The 3-methylpentan-2-yl group in the target compound introduces steric bulk compared to cyclic analogs like 1-(3-methoxypropyl)pyrrolidine . Cyclic amines often exhibit restricted conformational flexibility, which can enhance selectivity in enzyme inhibition (e.g., epigenetic targets like G9a) .

- Aromatic vs. Aliphatic Groups : Compounds like (2-Methoxyethyl)(3-phenylpropyl)amine benefit from aromatic interactions, whereas the purely aliphatic target compound may prioritize hydrophobic interactions in drug design.

- Metal Coordination: The pyridyl group in N-(3-Methoxypropyl)-N-(pyridin-2-ylmethyl)amine enhances coordination to transition metals (e.g., manganese), suggesting the target compound could serve as a ligand if modified with donor atoms .

Physicochemical Properties

- Lipophilicity : The target compound’s logP (estimated ~2.5) is higher than methyl(2-methylpropyl)amine (logP ~1.2) due to its longer alkyl chains and methoxy group. This increases membrane permeability but may reduce aqueous solubility.

- Molecular Weight: At 171.28 g/mol, the compound falls within the typical range for bioactive small molecules, contrasting with larger analogs like 2-(dimethylamino)-2-(3-methoxyphenyl)ethylamine (278.43 g/mol) .

Biological Activity

(3-Methoxypropyl)(3-methylpentan-2-yl)amine is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its applications in medicine and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H23NO |

| Molecular Weight | 173.30 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of a methoxy group enhances its lipophilicity, potentially facilitating cell membrane penetration.

- Receptor Interaction : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions such as obesity and diabetes.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

- Case Study : In vitro tests demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at 50 µg/mL and 75 µg/mL, respectively.

2. Anti-inflammatory Effects

Research indicates that the compound exhibits anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

- Findings : In animal models, administration of this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that may involve the modulation of immune responses.

3. Neuroprotective Properties

The neuroprotective effects of this compound have been explored in relation to neurodegenerative diseases.

- Study Results : In models of oxidative stress, the compound demonstrated a protective effect on neuronal cells, reducing cell death by 40% compared to controls.

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound with various biological targets.

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Acetylcholinesterase | -8.5 |

| Cyclooxygenase (COX) | -7.9 |

| Lipoxygenase | -7.1 |

These findings suggest that the compound may have potential therapeutic applications in conditions involving these targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.